3,4,8-Trimethoxy-1-methylxanthen-9-one
Description
3,4,8-Trimethoxy-1-methylxanthen-9-one is a synthetic xanthone derivative characterized by a tricyclic xanthen-9-one core substituted with methoxy groups at positions 3, 4, and 8, along with a methyl group at position 1. Xanthones are known for their diverse biological activities, including antimicrobial, antifungal, and antioxidant properties .
Properties
CAS No. |
502847-04-3 |
|---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
3,4,8-trimethoxy-1-methylxanthen-9-one |
InChI |
InChI=1S/C17H16O5/c1-9-8-12(20-3)16(21-4)17-13(9)15(18)14-10(19-2)6-5-7-11(14)22-17/h5-8H,1-4H3 |
InChI Key |
GEWYOPKESYLYEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C3=C(O2)C=CC=C3OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
3,4,6-Trimethoxy-1-methyl-9H-xanthen-9-one (Compound 7)
- Structure : Methoxy groups at positions 3, 4, and 6; methyl at position 1.
- Synthesis : Prepared via Friedel–Crafts acylation and chlorination, yielding 65% recovery in chlorination studies .
- Key Differences: The 6-methoxy group (vs. Chlorination at position 2 yields 2-chloro derivatives (e.g., compound 12, 7% yield), demonstrating regioselectivity influenced by substituent positioning .
1-Hydroxy-3,5,8-trimethoxyxanthone
- Structure : Hydroxyl group at position 1; methoxy groups at 3, 5, and 6.
- Molecular Weight : 302.28 g/mol (C₁₆H₁₄O₆) .
- Key Differences : The hydroxyl group increases polarity and hydrogen-bonding capacity, likely enhancing solubility but reducing metabolic stability compared to fully methoxylated analogues .
1,4-Dihydroxy-3-methoxy-9H-xanthen-9-one (Compound 5)
- Structure : Hydroxyl groups at positions 1 and 4; methoxy at position 3.
- Synthesis : Synthesized in 7% yield via acid-catalyzed cyclization, highlighting challenges in introducing multiple hydroxyl groups .
- Activity : Hydroxyl groups may confer antioxidant properties but increase susceptibility to oxidation .
Lipophilicity and Solubility
- Methoxy vs. Hydroxyl Groups : Methoxy derivatives (e.g., compound 7, logP ~2.5) are more lipophilic than hydroxylated analogues (e.g., compound 5, logP ~1.2), favoring blood-brain barrier penetration .
Antifungal Activity
Structural Analogues with Prenyl or Amino Groups
- Prenylated Xanthones (e.g., 1,3,5,8-tetrahydroxy-4-(3-methyl-2-butenyl)): Bulky prenyl groups enhance lipophilicity and interaction with hydrophobic enzyme pockets, differing from methoxy-dominated electronic effects .
- Amino-Substituted Derivatives (e.g., 3-Methoxy-6-(tritylamino)xanthen-9-one): Amino groups improve target binding but may reduce metabolic stability due to susceptibility to oxidation .
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